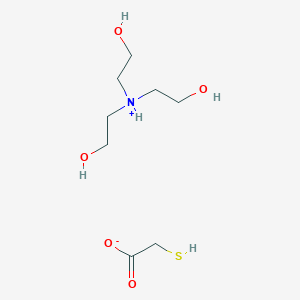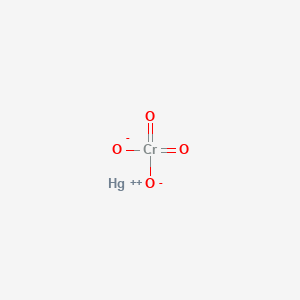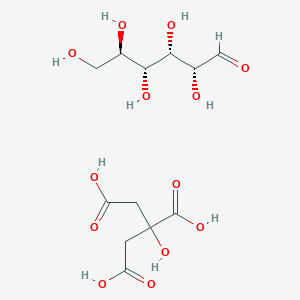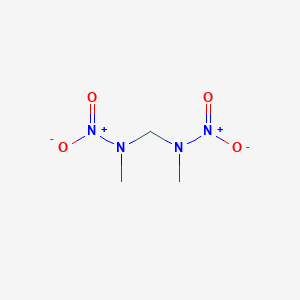
2-Amino-3-hydroxy-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-4-methoxybenzaldehyde, also known as vanillin glycine Schiff base (VGSB), is a synthetic compound that has gained significant attention in recent years. It is a Schiff base derivative of vanillin, which is a natural flavoring agent found in vanilla beans. VGSB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and food industry.
Mecanismo De Acción
The exact mechanism of action of VGSB is not fully understood. However, it is believed to exert its biological activities through various pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of the NF-κB signaling pathway, and activation of caspase enzymes.
Biochemical and Physiological Effects:
VGSB has been shown to have significant biochemical and physiological effects. It has been reported to scavenge free radicals and protect against oxidative stress. VGSB has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, VGSB has been reported to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
VGSB has several advantages for laboratory experiments. It is easy to synthesize, stable, and has a long shelf life. However, it also has some limitations, including its solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on VGSB. One area of interest is the development of VGSB-based drug candidates for the treatment of cancer and other diseases. Another potential direction is the use of VGSB as a natural food preservative due to its antimicrobial and antioxidant properties. Additionally, the development of new synthesis methods for VGSB could lead to improved yields and cost-effectiveness.
Métodos De Síntesis
The synthesis of VGSB involves the condensation of 2-Amino-3-hydroxy-4-methoxybenzaldehyde and glycine in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the product is obtained in good yields. Various methods have been reported for the synthesis of VGSB, including microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis.
Aplicaciones Científicas De Investigación
VGSB has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. VGSB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
13804-70-1 |
|---|---|
Nombre del producto |
2-Amino-3-hydroxy-4-methoxybenzaldehyde |
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,9H2,1H3 |
Clave InChI |
UYQHCNDHBHDVTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=O)N)O |
SMILES canónico |
COC1=C(C(=C(C=C1)C=O)N)O |
Sinónimos |
2-AMINO-3-HYDROXY-4-METHOXYBENZALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






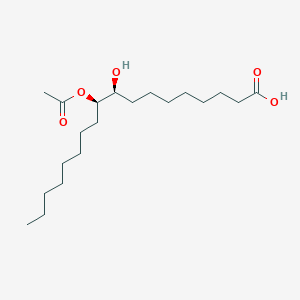
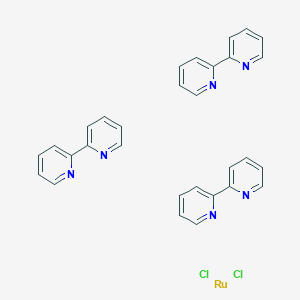
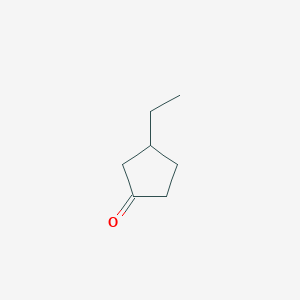

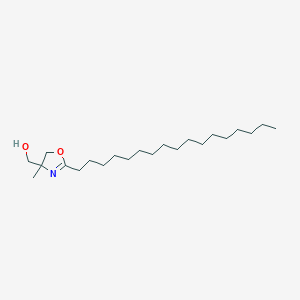
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)

